molecular formula C9H13BrO B12906272 Furan, 2-(3-bromopropyl)-5-ethyl- CAS No. 112561-63-4

Furan, 2-(3-bromopropyl)-5-ethyl-

Cat. No.: B12906272
CAS No.: 112561-63-4
M. Wt: 217.10 g/mol
InChI Key: FGSMDUFZEYXVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromopropyl)-5-ethylfuran is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromopropyl)-5-ethylfuran typically involves the bromination of 5-ethylfuran followed by the introduction of a propyl group. One common method is the reaction of 5-ethylfuran with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the bromine atom on the propyl chain.

Industrial Production Methods

Industrial production of 2-(3-bromopropyl)-5-ethylfuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2-(3-bromopropyl)-5-ethylfuran.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromopropyl)-5-ethylfuran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the propyl chain can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include substituted furans with various functional groups such as amines, thiols, and ethers.

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

2-(3-bromopropyl)-5-ethylfuran has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-bromopropyl)-5-ethylfuran depends on its chemical reactivity and the specific reactions it undergoes. The bromine atom on the propyl chain acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The furan ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted furans. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the furan ring.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromopropyl)furan: Lacks the ethyl group on the furan ring, resulting in different chemical properties and reactivity.

    5-ethylfuran: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.

    2-(3-chloropropyl)-5-ethylfuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Uniqueness

2-(3-bromopropyl)-5-ethylfuran is unique due to the presence of both the bromopropyl and ethyl groups on the furan ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

CAS No.

112561-63-4

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

2-(3-bromopropyl)-5-ethylfuran

InChI

InChI=1S/C9H13BrO/c1-2-8-5-6-9(11-8)4-3-7-10/h5-6H,2-4,7H2,1H3

InChI Key

FGSMDUFZEYXVKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.